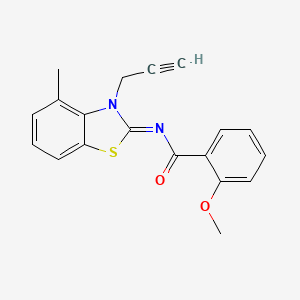

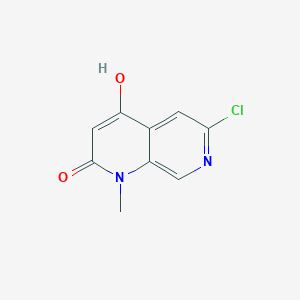

2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions required.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like acidity, basicity, and reactivity.Aplicaciones Científicas De Investigación

-

Antiviral Activity

- Application: Indole derivatives, which share a similar structure to benzothiazoles, have been found to possess antiviral activity .

- Method: Compounds are typically synthesized and then tested in vitro for their ability to inhibit viral replication .

- Results: Specific compounds, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Antibacterial Activity

- Application: Some propargyl derivatives have been found to exhibit antibacterial activity .

- Method: Compounds are synthesized and then tested against various bacterial strains to determine their inhibitory effects .

- Results: 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be potent against Bacillus subtillus, showing excellent inhibitory action with a percentage inhibition of 55.67±0.26 at 100 µg/ml with an IC50 value of 79.9 .

-

Anti-Inflammatory Activity

- Application: Indole derivatives have been found to possess anti-inflammatory activity .

- Method: Compounds are synthesized and then tested in vitro for their ability to inhibit inflammatory responses .

- Results: Specific compounds have shown inhibitory activity against inflammation, although the exact quantitative data is not specified .

-

Antioxidant Activity

- Application: Indole derivatives have been found to possess antioxidant activity .

- Method: Compounds are synthesized and then tested in vitro for their ability to neutralize free radicals .

- Results: Specific compounds have shown antioxidant activity, although the exact quantitative data is not specified .

-

Antitubercular Activity

- Application: Indole derivatives have been found to possess antitubercular activity .

- Method: Compounds are synthesized and then tested in vitro for their ability to inhibit the growth of Mycobacterium tuberculosis .

- Results: Specific compounds have shown antitubercular activity, although the exact quantitative data is not specified .

-

Antidiabetic Activity

- Application: Indole derivatives have been found to possess antidiabetic activity .

- Method: Compounds are synthesized and then tested in vitro for their ability to regulate blood glucose levels .

- Results: Specific compounds have shown antidiabetic activity, although the exact quantitative data is not specified .

-

Anti-HIV Activity

- Application: Indole derivatives, which share a similar structure to benzothiazoles, have been found to possess anti-HIV activity .

- Method: Compounds are typically synthesized and then tested in vitro for their ability to inhibit HIV replication .

- Results: Specific compounds, such as Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

-

Antimalarial Activity

- Application: Indole derivatives have been found to possess antimalarial activity .

- Method: Compounds are synthesized and then tested in vitro for their ability to inhibit the growth of Plasmodium species .

- Results: Specific compounds have shown antimalarial activity, although the exact quantitative data is not specified .

-

Anticholinesterase Activities

- Application: Indole derivatives have been found to possess anticholinesterase activities .

- Method: Compounds are synthesized and then tested in vitro for their ability to inhibit cholinesterase enzymes .

- Results: Specific compounds have shown anticholinesterase activities, although the exact quantitative data is not specified .

-

Antimicrobial Activity

- Application: Indole derivatives have been found to possess antimicrobial activity .

- Method: Compounds are synthesized and then tested in vitro for their ability to inhibit the growth of various microbes .

- Results: Specific compounds have shown antimicrobial activity, although the exact quantitative data is not specified .

-

Antiurease Activity

- Application: Some propargyl derivatives have been found to exhibit antiurease activity .

- Method: Compounds are synthesized and then tested against urease enzyme to determine their inhibitory effects .

- Results: 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

-

Anticholinesterase Activities

- Application: Indole derivatives have been found to possess anticholinesterase activities .

- Method: Compounds are synthesized and then tested in vitro for their ability to inhibit cholinesterase enzymes .

- Results: Specific compounds have shown anticholinesterase activities, although the exact quantitative data is not specified .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and dispose of the compound safely.

Direcciones Futuras

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.

I hope this information is helpful! If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-4-12-21-17-13(2)8-7-11-16(17)24-19(21)20-18(22)14-9-5-6-10-15(14)23-3/h1,5-11H,12H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTWQJNEJUKBGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3OC)N2CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)

![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)

![(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B2368353.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2368354.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2368356.png)

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2368359.png)